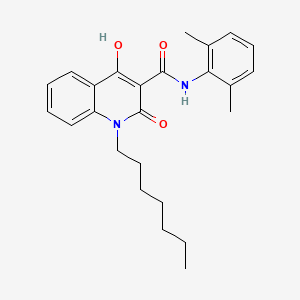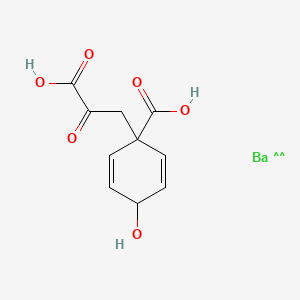
Prephenic acid barium salt, >=75%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prephenic acid barium salt, >=75%: is a white crystalline powder with the chemical formula C10H8O6Ba . It is an intermediate in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine. This compound is extensively used in scientific research due to its role in the shikimate pathway, which is crucial for the biosynthesis of many secondary metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prephenic acid barium salt is synthesized from prephenic acid through a reaction with barium hydroxide. The reaction neutralizes the carboxylic acid groups, forming the corresponding barium salt. The general reaction can be represented as follows:
Prephenic acid+Ba(OH)2→Prephenic acid barium salt+H2O
Industrial Production Methods: Industrial production of prephenic acid barium salt involves the fermentation of microorganisms such as Escherichia coli that are genetically modified to overproduce prephenic acid. The prephenic acid is then isolated and reacted with barium hydroxide to form the barium salt .
Chemical Reactions Analysis
Types of Reactions: Prephenic acid barium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, which are precursors to phenylalanine and tyrosine, respectively .
Scientific Research Applications
Prephenic acid barium salt is widely used in scientific research due to its role in the biosynthesis of aromatic amino acids. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Studied for its role in the shikimate pathway and its impact on metabolic processes.
Medicine: Investigated for its potential therapeutic applications due to its involvement in amino acid biosynthesis.
Industry: Used in the production of amino acids and other aromatic compounds
Mechanism of Action
Prephenic acid barium salt functions as a chelating agent, binding to metal ions within the body and impeding their interaction with other molecules . It also acts as an intermediate in the biosynthesis of aromatic amino acids, participating in the shikimate pathway. The compound is converted into phenylpyruvic acid and 4-hydroxyphenylpyruvic acid through enzymatic reactions involving chorismate mutase, prephenate dehydratase, and prephenate dehydrogenase .
Comparison with Similar Compounds
Prephenic acid: The parent compound from which prephenic acid barium salt is derived.
Phenylpyruvic acid: A product of prephenic acid metabolism.
4-Hydroxyphenylpyruvic acid: Another product of prephenic acid metabolism.
Uniqueness: Prephenic acid barium salt is unique due to its role as an intermediate in the biosynthesis of aromatic amino acids and its ability to chelate metal ions. This makes it valuable for studying metabolic pathways and for applications in various scientific fields .
Properties
Molecular Formula |
C10H10BaO6 |
|---|---|
Molecular Weight |
363.51 g/mol |
InChI |
InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16); |
InChI Key |
WLDGPKQVTPQWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O.[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


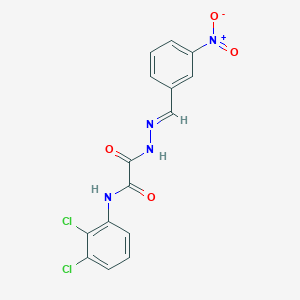
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
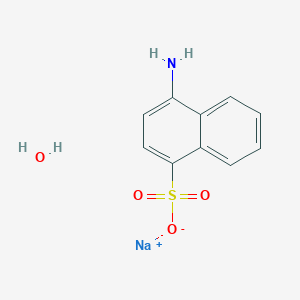

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
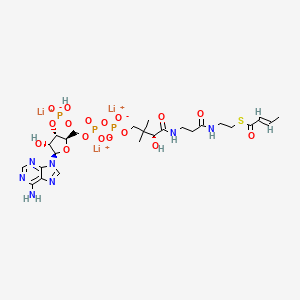
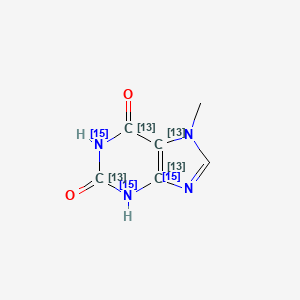



![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
